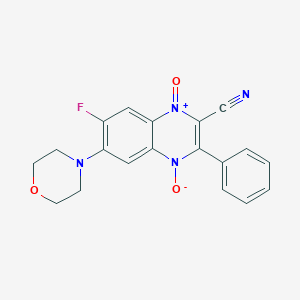
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
描述
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have shown significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the 1,4-dioxide functional group in this compound enhances its reactivity and potential as a therapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions. The reaction conditions often involve the use of halogenated precursors and morpholine derivatives under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: The presence of the 1,4-dioxide group makes it susceptible to further oxidation reactions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Halogenated positions on the quinoxaline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further evaluated for their biological activities .
科学研究应用
3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:
作用机制
The mechanism of action of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with cellular targets such as DNA and proteins. The 1,4-dioxide group can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage in cancer cells . Additionally, the compound can inhibit key enzymes involved in cellular metabolism and signal transduction pathways, contributing to its cytotoxic effects .
相似化合物的比较
Similar Compounds
7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: These compounds share a similar quinoxaline core but differ in the substituents at specific positions, leading to variations in their biological activities.
Uniqueness
The uniqueness of 3-CYANO-6-FLUORO-7-(MORPHOLIN-4-YL)-2-PHENYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) lies in its specific substitution pattern, which enhances its reactivity and potential as a therapeutic agent. The presence of the morpholine ring and the fluoro substituent contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
7-fluoro-6-morpholin-4-yl-4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-14-10-16-17(11-15(14)22-6-8-27-9-7-22)24(26)19(18(12-21)23(16)25)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUBTLQQCZRIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C(=C([N+]3=O)C#N)C4=CC=CC=C4)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE](/img/structure/B4333951.png)

![METHYL 5-[2-(2H-1,3-BENZODIOXOL-5-YL)-1-HYDROXY-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4333966.png)
![methyl 4-hydroxy-5-[1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate](/img/structure/B4333967.png)
![4-[4-(2-propynyloxy)phenyl]-1-(2-pyridyl)dihydro-2,6(1H,3H)-pyridinedione](/img/structure/B4333970.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(2-pyridyl)dihydro-2,6(1H,3H)-pyridinedione](/img/structure/B4333972.png)
![3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4333990.png)
![Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide](/img/structure/B4333993.png)

![3-(4-methoxybenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3'-indol]-2'(1'H)-one](/img/structure/B4334029.png)
![3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3'-indol]-2'(1'H)-one](/img/structure/B4334044.png)
![3-(3,4,5-TRIMETHOXYBENZOYL)-1',2'-DIHYDROSPIRO[BICYCLO[2.2.1]HEPTANE-2,3'-INDOL]-5-EN-2'-ONE](/img/structure/B4334050.png)
